molecular formula C11H17N B1334506 4-Butylbenzylamine CAS No. 57802-79-6

4-Butylbenzylamine

Cat. No.: B1334506
CAS No.: 57802-79-6
M. Wt: 163.26 g/mol
InChI Key: IBVGSPOHLFKLHM-UHFFFAOYSA-N
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Description

4-Butylbenzylamine is an organic compound with the molecular formula C11H17N. It is a derivative of benzylamine, where the benzyl group is substituted with a butyl group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzylamine can be synthesized through several methods. One common approach involves the alkylation of benzylamine with butyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_4\text{H}_9\text{X} \rightarrow \text{C}_6\text{H}_4(\text{C}_4\text{H}_9)\text{CH}_2\text{NH}_2 + \text{HX} ] where X is a halogen (e.g., chlorine, bromine).

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4-Butylbenzonitrile. The reaction is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-Butylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-Butylbenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-Butylbenzaldehyde.

    Reduction: 4-Butylbenzyl alcohol.

    Substitution: Various substituted benzylamines depending on the reagents used.

Scientific Research Applications

4-Butylbenzylamine is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Butylbenzylamine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as amine oxidases, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

    Benzylamine: The parent compound without the butyl substitution.

    4-Methylbenzylamine: A similar compound with a methyl group instead of a butyl group.

    4-Ethylbenzylamine: A compound with an ethyl group substitution.

Uniqueness: 4-Butylbenzylamine is unique due to its butyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-butylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVGSPOHLFKLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398638
Record name 4-butylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57802-79-6
Record name 4-butylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 15 g of lithium aluminum hydride in 200 ml of anhydrous ethyl ether under argon was added, at room temperature, a solution of 32.0 g of 4-butylbenzamide in 200 ml of freshly distilled tetrahydrofuran. The resulting mixture was stirred at room temperature for one hour and then heated at reflux for 20 hours. The mixture was cooled and sodium sulfate decahydrate was cautiously added portionwise to the mixture until it was colorless. The mixture was stirred for 30 minutes. The mixture was filtered and the filter was washed with ether. The filtrate was evaporated in vacuo to yield 29 g (99% yield) of a liquid. The liquid was distilled by Kugelrohr distillation, bp 85° C./0.070 mm of mercury, to give the desired product as a colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
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32 g
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reactant
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0 (± 1) mol
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reactant
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sodium sulfate decahydrate
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0 (± 1) mol
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reactant
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 4-butylbenzonitrile (3.63 g, 22.8 mmol) in THF (10 mL) was placed in a three-neck round bottom flask equipped with a vigreux column and short-path distillation head. The solution was heated to reflux and BH3-methyl sulfide complex (2.0 M in THF, 15 mL, 30 mmol) was added dropwise over 15 minutes. Methyl sulfide was distilled off from the reaction mixture over 1 h and the solution was cooled to room temperature. Aqueous HCl (6N, 25 mL) was added slowly via an addition funnel and the mixture was heated at reflux for 30 minutes. The reaction was cooled to 0° C. and NaOH (7.0 g) was added portionwise. The aqueous solution was extracted with EtOAc (3×) and the organic solution was dried (MgSO4), filtered, and concentrated. The product (4.01 g) was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.34 (m, 2H), 7.24 (m, 2H), 4.04 (s, 2H), 2.62 (t, 2H), 1.58 (m, 2H), 1.34 (m, 2H), 0.92 (t, 3H).
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Name
BH3-methyl sulfide
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of 15 g of lithium aluminum hydride in 200 ml of anhydrous ethyl ether under argon was added, at room temperature, a solution of 32. 0 g of 4-butylbenzamide in 200 ml of freshly distilled tetrahydrofuran. The resulting mixture was stirred at room temperature for one hour and then heated at reflux for 20 hours. The mixture was cooled and sodium sulfate decahydrate was cautiously added portionwise to the mixture until it was colorless. The mixture was stirred for 30 minutes. The mixture was filtered and the filter was washed with ether. The filtrate was evaporated in vacuo to yield 29 g (99% yield) of a liquid. The liquid was distilled by Kugelrohr distillation, bp 85° C./0.070 mm of mercury, to give the desired product as a colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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32
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sodium sulfate decahydrate
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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